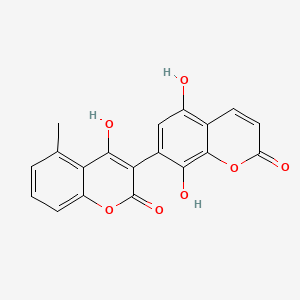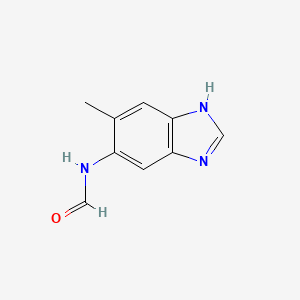
3,3',5-Triiodo Thyroacetic Acid n-Butyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’,5-Triiodo Thyroacetic Acid n-Butyl Ester is a synthetic derivative of the thyroid hormone thyroxine. It is known for its high affinity for thyroid hormone receptors and is used primarily in research settings. The compound has a molecular formula of C18H17I3O4 and a molecular weight of 678.04 . It is often utilized in studies related to thyroid hormone function and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5-Triiodo Thyroacetic Acid n-Butyl Ester typically involves the esterification of 3,3’,5-Triiodo Thyroacetic Acid with n-butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .
Industrial Production Methods
Industrial production of 3,3’,5-Triiodo Thyroacetic Acid n-Butyl Ester follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
3,3’,5-Triiodo Thyroacetic Acid n-Butyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Halogen substitution reactions can occur, leading to the formation of different iodinated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions include various iodinated derivatives and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3’,5-Triiodo Thyroacetic Acid n-Butyl Ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in thyroid hormone metabolism and its effects on gene expression.
Medicine: Investigated for potential therapeutic applications in thyroid hormone resistance and metabolic disorders.
Industry: Utilized in the development of diagnostic assays and as a reference material in quality control
Mechanism of Action
The compound exerts its effects by binding to thyroid hormone receptors, which are nuclear receptors that regulate gene expression. Upon binding, it modulates the transcription of target genes involved in metabolism, growth, and development. The molecular targets include thyroid hormone receptor alpha and beta, and the pathways involved are primarily related to thyroid hormone signaling .
Comparison with Similar Compounds
Similar Compounds
3,3’,5-Triiodothyroacetic Acid: A closely related compound with similar biological activity.
3,3’,5,5’-Tetraiodothyroacetic Acid: Another iodinated derivative with distinct biological properties.
3-Iodothyronamine: A metabolite of thyroxine with different physiological effects.
Uniqueness
3,3’,5-Triiodo Thyroacetic Acid n-Butyl Ester is unique due to its esterified form, which may influence its pharmacokinetics and bioavailability compared to other similar compounds. Its high affinity for thyroid hormone receptors makes it particularly useful in research focused on thyroid hormone function and metabolism .
Properties
CAS No. |
1797030-15-9 |
|---|---|
Molecular Formula |
C18H17I3O4 |
Molecular Weight |
678.043 |
IUPAC Name |
butyl 2-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]acetate |
InChI |
InChI=1S/C18H17I3O4/c1-2-3-6-24-17(23)9-11-7-14(20)18(15(21)8-11)25-12-4-5-16(22)13(19)10-12/h4-5,7-8,10,22H,2-3,6,9H2,1H3 |
InChI Key |
YMRWXBGVGDQQHQ-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I |
Synonyms |
4-(4-Hydroxy-3-iodophenoxy)-3,5-diiodobenzeneacetic Acid n-Butyl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-[2-[2-[1-(2-Hydroxyethyl)-4,5-dihydroimidazol-2-yl]propan-2-yldiazenyl]propan-2-yl]-4,5-dihydroimidazol-1-yl]ethanol;hydrate;dihydrochloride](/img/structure/B568679.png)



![Tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B568688.png)

![(2R,3aS,3bR,5aR,6S,9aS,9bS,11aS)-9a-(hydroxymethyl)-3b,6,11a-trimethyl-3',6'-dioxospiro[3a,4,5,5a,7,8,9,9b,10,11-decahydro-3H-naphtho[2,1-e][1]benzofuran-2,4'-cyclohexene]-6-carboxylic acid](/img/structure/B568694.png)
